molecular formula C8H12N4O2 B15275714 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B15275714
M. Wt: 196.21 g/mol
InChI Key: IFWDKPPQPDRNGT-UHFFFAOYSA-N
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Description

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the formation of the pyrazole ring followed by the construction of the oxazolidinone ring. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole and oxazolidinone moieties in 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H12N4O2/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2H,3-6H2,(H2,9,10)

InChI Key

IFWDKPPQPDRNGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCN2C=CC(=N2)N

Origin of Product

United States

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